1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
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Overview
Description
1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a cyclopentylmethyl group attached to a urea moiety. Its distinct structure lends itself to diverse applications in drug synthesis, materials science, and biological studies.
Scientific Research Applications
1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Preparation Methods
The synthesis of 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.
Cyclopentylmethyl Intermediate: The cyclopentylmethyl group is synthesized via a cyclization reaction, often involving a cyclopentyl halide and a base.
Methoxyphenyl Intermediate: The methoxyphenyl group is prepared by reacting 4-methoxyphenylboronic acid with a suitable electrophile.
Coupling and Urea Formation: The final step involves coupling the intermediates and forming the urea moiety through a reaction with an isocyanate or a carbodiimide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major products formed from these reactions include quinones, amines, and substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with active site residues. These interactions can lead to changes in enzyme activity or receptor signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(4-methoxybenzyl)urea: Similar structure but lacks the cyclopentylmethyl group.
1-Benzyl-3-(4-methoxyphenyl)urea: Similar structure but lacks the cyclopentylmethyl group.
1-Benzyl-3-(cyclopentylmethyl)urea: Similar structure but lacks the methoxyphenyl group.
The presence of the cyclopentylmethyl and methoxyphenyl groups in this compound provides unique steric and electronic properties, making it distinct from these similar compounds.
Properties
IUPAC Name |
1-benzyl-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-19-11-9-18(10-12-19)21(13-5-6-14-21)16-23-20(24)22-15-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-16H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQYKMQAUWKFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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